molecular formula C17H25N3O3S B11245358 N,4-diisobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N,4-diisobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11245358
M. Wt: 351.5 g/mol
InChI Key: GRRWPUSUZKJDAM-UHFFFAOYSA-N
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Description

N,4-diisobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide: is a fascinating compound with a complex name. Let’s break it down:

Preparation Methods

Synthetic Routes::

    Reductive Amination:

    Alternative Routes:

Industrial Production::
  • Industrial-scale synthesis typically involves optimized versions of the above routes, ensuring high yields and purity.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a scaffold for designing novel compounds.

    Biology: Investigated for its effects on cellular processes.

    Industry: May serve as a starting point for drug development.

Mechanism of Action

    Targets: Molecular targets vary based on the specific activity (e.g., AMPA receptors, KATP channels).

    Pathways: Activation or modulation of specific signaling pathways.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related benzothiadiazine derivatives.

    Similar Compounds: Explore other benzothiadiazine-based structures.

Properties

Molecular Formula

C17H25N3O3S

Molecular Weight

351.5 g/mol

IUPAC Name

3-methyl-N,4-bis(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C17H25N3O3S/c1-11(2)9-18-17(21)14-6-7-15-16(8-14)24(22,23)19-13(5)20(15)10-12(3)4/h6-8,11-12H,9-10H2,1-5H3,(H,18,21)

InChI Key

GRRWPUSUZKJDAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NCC(C)C

Origin of Product

United States

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